N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-nitrobenzamide
Description
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-nitrobenzamide is a benzamide derivative characterized by a 3-nitro-substituted benzoyl group linked to a substituted phenyl ring. The molecular formula is C₁₈H₁₇N₃O₄ (molecular weight: 339.35 g/mol).
The 3-nitro group is a strong electron-withdrawing moiety, which may enhance binding affinity in biological targets (e.g., enzyme active sites) or influence photophysical properties. The oxopyrrolidinyl group is commonly found in bioactive molecules due to its ability to improve solubility and mimic peptide bonds.
Properties
IUPAC Name |
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12-10-14(7-8-16(12)20-9-3-6-17(20)22)19-18(23)13-4-2-5-15(11-13)21(24)25/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESOSEPPIQWZEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-nitrobenzamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Nitrobenzamide Group:
Methylation: The final step involves the methylation of the compound using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the synthesis in a stepwise manner.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of oxo derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation Products: Oxo derivatives of the pyrrolidine ring.
Reduction Products: Amino derivatives of the nitrobenzamide group.
Substitution Products: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with biological targets.
Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
To contextualize the properties of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-nitrobenzamide, a comparative analysis with structurally related compounds is provided below.
Structural and Functional Group Analysis
Key Observations:
Functional Group Impact :
- The target compound’s 3-nitrobenzamide group contrasts with the thiophene sulfonamide in , which may alter electronic properties and binding modes. Sulfonamides are more acidic (pKa ~10) than benzamides (pKa ~13–15), affecting solubility and protein interactions.
- The oxopyrrolidinyl group is conserved in both the target compound and the sulfonamide analog , suggesting shared conformational preferences.
Molecular Weight and Complexity :
- The target compound (339 g/mol) is smaller than the heterocyclic benzamide in (630 g/mol), which may influence pharmacokinetics (e.g., membrane permeability).
Synthetic Accessibility :
Pharmacological and Physicochemical Properties (Inferred)
- Solubility : The oxopyrrolidinyl group may enhance aqueous solubility compared to purely aromatic analogs. The nitro group, however, could reduce solubility due to hydrophobicity.
- Bioactivity : Benzamide derivatives often target enzymes (e.g., kinases) or receptors. The nitro group’s electron-withdrawing nature may stabilize charge-transfer interactions in enzyme binding pockets.
Biological Activity
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-nitrobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse scientific literature.
The synthesis of this compound typically involves several steps, including:
- Formation of the Pyrrolidinone Ring : This involves cyclization reactions using substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide.
- Nitration and Methylation : The benzamide core undergoes nitration to introduce the nitro group, followed by methylation to add the methyl group at the desired position.
- Coupling Reactions : The final step involves coupling the pyrrolidinone derivative with the nitrated and methylated benzamide under specific conditions.
The biological activity of this compound is largely attributed to its interaction with various molecular targets. The nitro group in the compound can be reduced to form reactive intermediates that interact with cellular components, leading to biological effects such as:
- Antimicrobial Activity : Nitro-containing compounds are known for their antimicrobial properties. They can produce toxic intermediates upon reduction, which bind covalently to DNA and cause cell death, similar to mechanisms observed in drugs like metronidazole .
- Anti-inflammatory Activity : Compounds with nitro groups can modulate inflammatory pathways by inhibiting enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX), thereby reducing inflammation .
Case Studies
Research has demonstrated the efficacy of nitrobenzamide derivatives in various biological assays:
- Tumoricidal Action : A study highlighted that certain nitrobenzamide prodrugs exhibit selective cytotoxicity towards cancer cells due to their reliance on specific cellular reducing systems. This selectivity is crucial for minimizing toxicity in non-malignant cells while effectively targeting tumors .
- Kinase Inhibition : Other studies have shown that benzamide derivatives can inhibit key kinases involved in cancer progression, suggesting potential applications in cancer therapy .
Data Table: Biological Activities of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
